1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
13142-11-5 |
|---|---|
Molecular Formula |
C13H9BrCl2N2O |
Molecular Weight |
360.0 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9BrCl2N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19) |
InChI Key |
UAIMUBVKASOQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Aryl Isocyanates and Aryl Amines
This method involves the nucleophilic addition of an aryl amine to an aryl isocyanate. For example, in the synthesis of 3-(4-bromophenyl)-1,1-dimethyl urea, 4-bromophenyl isocyanate reacts with dimethylamine hydrochloride under inert conditions (argon/nitrogen) in tetrahydrofuran (THF) or dichloromethane (DCM), followed by triethylamine (TEA) as a base to deprotonate the amine. Adapting this protocol, 3,4-dichloroaniline could react with 4-bromophenyl isocyanate to form the target urea.
Key Reaction Parameters :
Carbodiimide-Mediated Coupling
Alternatively, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate urea formation between aryl amines and carbonyl diimidazole (CDI). This method is advantageous for moisture-sensitive substrates but requires stringent anhydrous conditions.
Optimized Synthesis of this compound
Method A: 4-Bromophenyl Isocyanate and 3,4-Dichloroaniline
Procedure :
-
Reaction Setup : Under nitrogen, 3,4-dichloroaniline (2.04 mmol) is suspended in anhydrous DCM (5 mL).
-
Isocyanate Addition : 4-Bromophenyl isocyanate (2.44 mmol) in DCM (2 mL) is added dropwise at 0°C.
-
Base Introduction : Triethylamine (4.07 mmol) is added to deprotonate the amine, and the mixture is stirred at 20°C for 16 h.
-
Workup : The reaction is quenched with water (20 mL), extracted with DCM (3 × 20 mL), washed with brine, dried (Na₂SO₄), and concentrated.
-
Purification : Recrystallization from DCM yields the product as a crystalline solid.
Yield : 78–86% (extrapolated from analogous reactions in).
Spectroscopic Data :
Method B: 3,4-Dichlorophenyl Isocyanate and 4-Bromoaniline
Procedure :
-
Reaction Setup : 4-Bromoaniline (2.04 mmol) is suspended in THF (5 mL) under argon.
-
Isocyanate Addition : 3,4-Dichlorophenyl isocyanate (2.44 mmol) in THF (2 mL) is added dropwise.
-
Base Introduction : N-Methylmorpholine (4.15 mmol) is added, and the mixture is stirred at 60°C for 3 h.
-
Workup : Similar to Method A, with recrystallization from ethyl acetate/hexane.
Yield : 70–75% (inferred from).
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Materials | 4-Bromophenyl isocyanate, 3,4-dichloroaniline | 3,4-Dichlorophenyl isocyanate, 4-bromoaniline |
| Solvent | DCM | THF |
| Base | Triethylamine | N-Methylmorpholine |
| Temperature | 20°C | 60°C |
| Time | 16 h | 3 h |
| Yield | 78–86% | 70–75% |
Key Observations :
-
Method A offers higher yields due to milder conditions and easier workup.
-
Method B’s elevated temperature may lead to side products (e.g., biuret formation).
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of the target compound (Method A) displays distinct aromatic resonances for the 4-bromophenyl (δ 7.54 ppm) and 3,4-dichlorophenyl (δ 7.43–7.38 ppm) groups, with NH protons as broad singlets (δ 6.86 ppm). Deuterated analogs (e.g., dimethyl-d₆ urea) show suppressed methyl signals, confirming regioselectivity.
Infrared (IR) Spectroscopy
Strong absorption at 1640 cm⁻¹ confirms the urea carbonyl group, while N–H stretches appear at 3214–3290 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₃H₈BrCl₂N₂O ([M+H]⁺): 380.9142; Observed: 380.9145 (Δ +0.79 ppm).
Challenges and Mitigation Strategies
-
Moisture Sensitivity : Aryl isocyanates hydrolyze readily; reactions must be conducted under anhydrous conditions.
-
Byproduct Formation : Excess isocyanate may lead to allophanates. Stoichiometric control and TLC monitoring (Rf = 0.3 in hexane/ethyl acetate 3:1) mitigate this.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves urea from unreacted amines .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of urea compounds, including 1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea, exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has shown to induce apoptosis in human colon (SW480, SW620) and prostate (PC3) cancer cells. A study demonstrated that specific urea derivatives led to a reduction in cell viability by up to 93% in colon cancer cells after 72 hours of treatment .
- Case Study : In a comparative study, urea derivatives were tested against leukemia K-562 cell lines, where notable reductions in live cell counts were observed, indicating the potential for these compounds as therapeutic agents in oncology .
Modulation of Cannabinoid Receptors
This compound has been investigated as an allosteric modulator of the cannabinoid CB1 receptor.
- Pharmacological Insights : The compound acts as a noncompetitive antagonist at the CB1 receptor, which may provide therapeutic benefits without the adverse effects typically associated with orthosteric antagonists. This characteristic is particularly valuable for developing treatments for conditions like obesity and addiction .
- Experimental Findings : Studies have shown that modifications at specific positions on the phenyl rings can enhance or diminish the activity at the CB1 receptor. For instance, the presence of electron-withdrawing groups significantly influences binding affinity and functional modulation .
Inhibition of Biochemical Pathways
The compound has also been identified as an effective inhibitor in various biochemical pathways.
- Cryptosporidium parvum Inhibition : High-throughput screening identified urea-based inhibitors that target the enzyme inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum. The presence of dichloro substituents on the phenyl rings was found to enhance inhibitory potency significantly .
Comparative Analysis of Urea Derivatives
To better understand the efficacy of this compound compared to other urea derivatives, a summary table is provided below:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea and its analogues:
Key Findings from Comparative Studies
Bioactivity and Selectivity: Bromine vs. Methyl/Methoxy Groups: Diuron and Linuron exhibit herbicidal activity due to their dimethyl or methoxy-methyl groups, which stabilize interactions with photosynthetic enzymes. In contrast, the target compound lacks these groups, suggesting divergent mechanisms .
Environmental Persistence and Degradation :
- Diuron is metabolized by fungi (e.g., Fusarium spp.) into DCPU and 3,4-dichloroaniline (DCA), reducing its environmental half-life .
- This compound ’s bromine substitution may slow microbial degradation compared to chloro-analogs, as halogen electronegativity affects enzymatic cleavage .
The brominated analog’s toxicity remains underexplored but could mirror trends in organohalogen compounds, where increased halogenation correlates with higher ecotoxicity .
Biological Activity
1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and related research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a urea moiety substituted with bromine and dichlorophenyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis and necroptosis in cancer cells. Specifically, it activates caspases and alters mitochondrial membrane potential, leading to cell death through reactive oxygen species (ROS) generation .
- Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 4.58 μM to higher concentrations depending on the specific cell line tested . For instance, compounds with structural similarities showed significant inhibitory effects against the T24 bladder cancer cell line.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-23 | T24 | 4.58 | Apoptosis via caspase activation |
| Similar Derivative | A375 | 23.6 | RAF inhibition |
Enzyme Inhibition
Another area of research focuses on the enzyme inhibition properties of urea derivatives. This compound may exhibit urease inhibition activity, which is significant for treating conditions like urease-related infections.
- Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Compounds that inhibit urease can be beneficial in managing bacterial infections and certain types of cancer .
Study on Antitumor Activity
In a study evaluating various urea derivatives, researchers synthesized several compounds based on the structure of this compound. The findings indicated that certain modifications significantly enhanced anticancer activity against multiple tumor cell lines .
- Findings : The study reported that compounds with halogen substitutions displayed improved selectivity towards cancer cells over normal cells. This selectivity is crucial for reducing side effects during treatment.
Comparative Analysis
A comparative analysis was conducted between this compound and other known anticancer agents such as Sorafenib. The results indicated that while Sorafenib is effective against specific targets (e.g., BRAF V600E), the urea derivative exhibited a broader spectrum of activity against various cancer types .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-(3,4-dichlorophenyl)urea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 4-bromoaniline with 3,4-dichlorophenyl isocyanate under controlled conditions. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature (40–60°C), and stoichiometric ratios. Evidence from analogous urea compounds (e.g., thiourea derivatives) suggests that catalytic bases like triethylamine enhance reactivity by deprotonating intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization requires monitoring by TLC and adjusting reaction time (12–24 hours) to avoid side products like biuret formation .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, urea NH signals at δ 8.2–9.0 ppm). -NMR can resolve urea linkage conformation .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode verifies molecular ion peaks (e.g., [M+H] at m/z 371.95 for C) and isotopic patterns consistent with Br/Cl .
- X-ray Crystallography: Single-crystal analysis resolves steric effects from the bromine substituent, which may influence packing compared to chlorinated analogs .
- HPLC-PDA: Purity >98% is achievable using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What are the known acute and chronic toxicological profiles of this compound in model organisms?
Methodological Answer: While direct data on this brominated analog is limited, extrapolation from structurally related ureas (e.g., diuron, triclocarban) provides insights:
- Aquatic Toxicity: Chlorinated phenylureas exhibit moderate toxicity to algae (EC ~1–10 µg/L) due to photosystem II inhibition. Bromine’s larger atomic radius may enhance bioaccumulation, requiring Daphnia magna or Danio rerio assays to assess LC .
- Mammalian Toxicity: In vitro assays (e.g., HepG2 cells) should evaluate metabolic stability via cytochrome P450 isoforms. Chronic exposure studies in rodents (90-day oral gavage) can monitor hepatic/kidney histopathology and oxidative stress markers (e.g., glutathione depletion) .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-bromophenyl group influence binding affinity in target proteins compared to chlorinated analogs?
Methodological Answer: Computational studies (DFT, molecular docking) reveal that bromine’s higher polarizability and larger van der Waals radius enhance hydrophobic interactions in enzyme active sites. For example, in photosynthetic organisms, bromine may increase binding to the D1 protein’s QB site compared to chlorine, altering herbicide resistance profiles . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding constants (K) using purified protein targets .
Q. What metabolic pathways are predicted for this compound in soil or aquatic systems, and how do they differ from chlorophenyl derivatives?
Methodological Answer: Proposed pathways include:
- Microbial Degradation: White-rot fungi (e.g., Phanerochaete chrysosporium) may cleave the urea bond, yielding 4-bromoaniline and 3,4-dichloroaniline. LC-MS/MS can track metabolites like hydroxylated intermediates .
- Photolysis: UV exposure in aqueous systems generates debrominated products via radical intermediates, as observed in chlorinated analogs. Quantum yield calculations (using a solar simulator) and QSAR models predict half-lives under environmental conditions .
Q. How can computational models (e.g., QSAR, molecular dynamics) optimize this compound’s efficacy in agrochemical or pharmaceutical applications?
Methodological Answer:
- QSAR: Train models using datasets of urea herbicides to correlate substituent electronegativity, Hammett constants (σ), and bioactivity. Bromine’s +M effect may improve electron withdrawal, enhancing herbicidal potency .
- Molecular Dynamics (MD): Simulate interactions with human serum albumin (HSA) to predict pharmacokinetics. Bromine’s hydrophobic surface area may increase protein binding, affecting bioavailability .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., OECD guidelines for algal growth inhibition) to minimize variability in pH, temperature, and light exposure .
- Meta-Analysis: Apply multivariate statistics (e.g., PCA) to datasets from diverse organisms, identifying outliers linked to metabolic differences (e.g., cytochrome P450 expression in insects vs. mammals) .
Q. How does the compound’s crystallinity and solubility profile impact formulation for controlled-release applications?
Methodological Answer:
- X-ray Powder Diffraction (XRPD): Compare polymorphic forms; bromine’s bulk may reduce crystal symmetry, increasing amorphous content and dissolution rates .
- Solubility Enhancement: Co-crystallization with cyclodextrins or use of surfactants (e.g., Tween-80) improves aqueous solubility for foliar sprays. Hansen solubility parameters guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
